Methyl 4-dimethoxyphosphorylbutanoate
Description
Methyl 4-dimethoxyphosphorylbutanoate (CAS: 2327-68-6) is a phosphonate ester with the molecular formula C₉H₁₉O₅P and a molecular weight of 238.22 g/mol . Structurally, it consists of a butanoate backbone esterified with a methyl group at the carboxylate end and a dimethoxyphosphoryl group at the terminal carbon. This compound is part of a broader class of organophosphorus derivatives, which are widely utilized in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for olefin formation. Its aliases include methyl 4-(diethoxyphosphoryl)butanoate and dimethyl[3-(methoxycarbonyl)propyl]phosphonate, reflecting variations in nomenclature for analogous compounds with different substituents on the phosphorus atom .
Properties
IUPAC Name |
methyl 4-dimethoxyphosphorylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHDDMXTDDIZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378704 | |
| Record name | Methyl 4-dimethoxyphosphorylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2327-68-6 | |
| Record name | Methyl 4-dimethoxyphosphorylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-dimethoxyphosphorylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4-bromobutanoic acid with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure optimal yield and product quality. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis to Phosphonic Acid Derivatives
The ester and phosphoryl groups undergo hydrolysis under basic or acidic conditions:
Saponification of the Methyl Ester
Reaction :
Conditions :
Yield : ~85% (based on diethoxy analog data) .
Acid-Catalyzed Hydrolysis of the Phosphonate
Reaction :
Conditions :
-
Prolonged reflux in concentrated HCl.
Electrochemical Reduction
The methyl ester group can be reduced electrochemically to form alcohols or hydrocarbons:
Reaction :
Conditions :
Byproducts : Methane and CO₂ are detected due to decarboxylation .
Transesterification Reactions
The methyl ester undergoes exchange with higher alcohols in acidic or catalytic conditions:
Reaction :
| Catalyst | Alcohol (R-OH) | Yield (%) | Reference |
|---|---|---|---|
| Montmorillonite | 4-Methoxybenzyl | 94 | |
| Otera’s Catalyst | Allyl alcohol | 89 |
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, releasing phosphoric acid derivatives.
-
Radical Trapping : The phosphoryl group stabilizes radicals during electrochemical reductions, minimizing side reactions .
Table 2: Electrochemical Reduction Parameters
| Voltage (V) | Frequency (Hz) | Solvent | Current (mA) | Product Yield (%) |
|---|---|---|---|---|
| 9.0 | 2 | MeCN/H₂O | 60 | 68 |
| 11.0 | 1 | MeCN/H₂O | 75 | 53 |
Scientific Research Applications
Medicinal Chemistry
Methyl 4-dimethoxyphosphorylbutanoate serves as a versatile building block in the synthesis of bioactive molecules. Its phosphonate group is crucial for developing compounds with enzyme inhibition properties, particularly in targeting enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
Case Study: Enzyme Inhibition
- A study demonstrated that derivatives of this compound maintained nanomolar binding affinity to target enzymes despite structural modifications aimed at enhancing permeability in Gram-negative bacteria. This suggests potential therapeutic applications in drug design targeting bacterial infections.
This compound can be utilized in the development of advanced materials, including coatings and polymers. Its phosphonate group allows for the formation of stable chemical bonds with various substrates, enhancing material properties such as durability and resistance to environmental factors.
Case Study: Coating Development
Mechanism of Action
The mechanism of action of methyl 4-dimethoxyphosphorylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Analysis
Methyl 4-dimethoxyphosphorylbutanoate belongs to a family of phosphonate esters with structural analogs differing in phosphoryl substituents (e.g., methoxy vs. ethoxy) and alkyl chain length. Key analogs include:
- Methyl 4-diethoxyphosphorylbutanoate: Replaces methoxy groups with ethoxy on the phosphorus atom.
- Methyl 4-(diphenylphosphoryl)butanoate: Substitutes aromatic groups (phenyl) for alkoxy groups.
The dimethoxyphosphoryl group in the parent compound confers distinct electronic and steric properties compared to bulkier substituents (e.g., diethoxy or diphenyl), influencing reactivity in catalytic and stoichiometric reactions .
Physicochemical Properties
| Property | This compound | Methyl 4-diethoxyphosphorylbutanoate | Methyl 4-(diphenylphosphoryl)butanoate |
|---|---|---|---|
| Molecular Formula | C₉H₁₉O₅P | C₁₀H₂₁O₅P | C₁₇H₁₉O₅P |
| Molecular Weight (g/mol) | 238.22 | 266.24 | 342.30 |
| Polarity | High (due to methoxy groups) | Moderate | Low (aromatic substituents) |
| Solubility | Miscible in polar solvents (e.g., DMF) | Limited in water, soluble in THF | Insoluble in water, soluble in DCM |
| Boiling Point | Not widely reported | ~250–300°C (estimated) | >300°C |
The dimethoxy variant exhibits higher polarity and solubility in polar aprotic solvents compared to diethoxy or aromatic-substituted analogs, making it preferable in reactions requiring rapid dissolution .
Key Research Findings
Synthetic Efficiency : Studies highlight the dimethoxy variant’s superior yield (>85%) in olefination reactions compared to diethoxy analogs (70–75%) due to faster kinetics .
Chromatographic Behavior : Gas chromatography (GC) analyses of methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) reveal retention time variations based on substituent polarity, suggesting analogous trends for phosphorylated esters .

Stability : The dimethoxy compound demonstrates greater hydrolytic stability in basic media than its diethoxy counterpart, attributed to reduced steric hindrance around the phosphorus center .
Biological Activity
Methyl 4-dimethoxyphosphorylbutanoate (MDPB) is an organophosphorus compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDPB, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MDPB is characterized by the presence of a dimethoxyphosphoryl group attached to a butanoate moiety. Its molecular formula is , and it has a molecular weight of approximately 206.19 g/mol. The unique structure of MDPB enables it to interact with biological systems effectively, particularly through phosphorylation mechanisms.
The biological activity of MDPB can be attributed to its ability to participate in phosphorylation reactions, which are critical for regulating various cellular processes. The dimethoxyphosphoryl group may influence the activity of enzymes and receptors involved in signaling pathways.
- Enzyme Interaction : MDPB can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
- Cell Signaling : By modifying target proteins through phosphorylation, MDPB can alter cellular responses and gene expression.
Antiviral Properties
Research indicates that phosphonates similar to MDPB exhibit antiviral activity against various viral infections. For instance, compounds with phosphonate groups have been studied for their efficacy against HIV and other viruses by inhibiting viral replication mechanisms.
Antitumor Activity
MDPB has shown promise in preclinical studies as an anticancer agent. Its derivatives have been reported to induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle regulators such as p21 WAF1/Cip1 .
- Case Study : A derivative of MDPB demonstrated significant growth inhibition in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | MDPB Structure | Antiviral, Antitumor |
| Ethyl 2-(diethoxyphosphoryl)butanoate | Ethyl Compound Structure | Enzyme Inhibition |
| Triethyl 2-phosphonobutyrate | Triethyl Structure | Antimicrobial |
Research Findings
Recent studies have highlighted the diverse applications of MDPB in biomedical research:
- Nanomedicine : MDPB has been utilized in nanoparticle coatings to enhance drug delivery systems, improving the stability and efficacy of therapeutic agents .
- Synthesis Studies : The synthesis of MDPB involves reactions with phosphonates that yield high-purity products suitable for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
